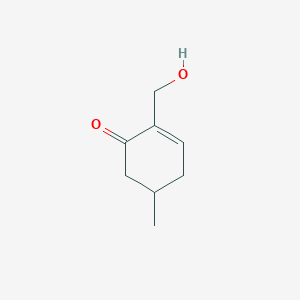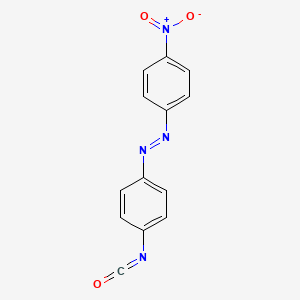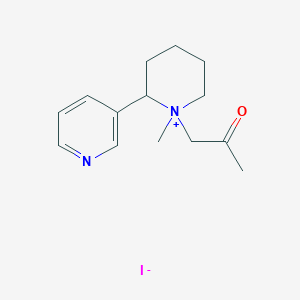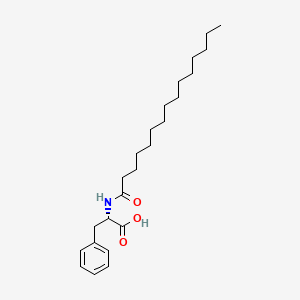
1-(4,6-Dimethoxypyrimidin-2-yl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Dimethoxypyrimidin-2-yl)-3-phenylurea is a chemical compound that belongs to the class of sulfonylurea herbicides. These compounds are known for their ability to inhibit the growth of weeds by interfering with their enzyme systems.
Vorbereitungsmethoden
The synthesis of 1-(4,6-Dimethoxypyrimidin-2-yl)-3-phenylurea typically involves the reaction of 2-amino-4,6-dimethoxypyrimidine with phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Analyse Chemischer Reaktionen
1-(4,6-Dimethoxypyrimidin-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from this reaction are typically pyrimidine derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed are usually amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4,6-Dimethoxypyrimidin-2-yl)-3-phenylurea has been extensively studied for its applications in scientific research, including:
Agriculture: It is used as a herbicide to control the growth of weeds in agricultural fields.
Environmental Science: This compound has been studied for its potential to remediate contaminated soils.
Biology and Medicine: Research has shown that this compound can inhibit the growth of certain microbial communities in soil, making it a potential candidate for use in antimicrobial treatments.
Wirkmechanismus
The primary mechanism of action of 1-
Eigenschaften
CAS-Nummer |
163920-04-5 |
|---|---|
Molekularformel |
C13H14N4O3 |
Molekulargewicht |
274.28 g/mol |
IUPAC-Name |
1-(4,6-dimethoxypyrimidin-2-yl)-3-phenylurea |
InChI |
InChI=1S/C13H14N4O3/c1-19-10-8-11(20-2)16-12(15-10)17-13(18)14-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,14,15,16,17,18) |
InChI-Schlüssel |
FTORANDARHNPHH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC(=N1)NC(=O)NC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)
![1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione](/img/structure/B14259395.png)


![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)
![3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14259426.png)
![2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B14259431.png)

![2-[(Benzyloxy)methyl]-1,3-oxazole](/img/structure/B14259439.png)

![5,5-Dimethyl-7-phenyl-5,5a-dihydro-1H,3H-indeno[1,7a-c]furan-3-one](/img/structure/B14259448.png)
